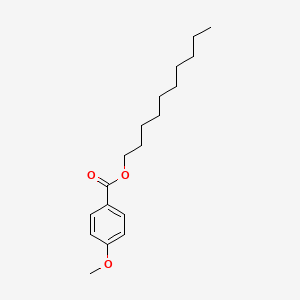

Decyl 4-methoxybenzoate

Description

Decyl 4-methoxybenzoate (C18H28O3) is an ester derived from 4-methoxybenzoic acid and decyl alcohol. Structurally, it consists of a methoxy-substituted benzene ring esterified with a decyl (C10H21) chain. The methoxy group (-OCH3) at the para position distinguishes it from hydroxybenzoates, influencing its solubility, thermal stability, and chemical reactivity.

Properties

IUPAC Name |

decyl 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-3-4-5-6-7-8-9-10-15-21-18(19)16-11-13-17(20-2)14-12-16/h11-14H,3-10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENWKHCLHKJAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20989904 | |

| Record name | Decyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20989904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-04-5 | |

| Record name | Benzoic acid, decyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20989904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl 4-methoxybenzoate can be synthesized through the esterification of 4-methoxybenzoic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

Decyl 4-methoxybenzoate undergoes hydrolysis under acidic or alkaline conditions, yielding 4-methoxybenzoic acid and decyl alcohol.

Key Findings :

-

Transesterification processes (e.g., with dodecanol) are also feasible under catalytic conditions, highlighting the ester's lability.

-

Stability under standard conditions contrasts with susceptibility to extreme pH .

Oxidative Demethylation

The methoxy group undergoes enzymatic or chemical oxidation to yield phenolic derivatives.

Evidence :

-

Rhodococcus strains catalyze O-dealkylation of 4-methoxybenzoate analogs, producing 4-hydroxybenzoate derivatives .

-

Binding constants for cytochrome P-450 substrates (e.g., 4-methoxybenzoate: ) suggest efficient enzymatic activity .

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at positions ortho/para to the methoxy group, though the ester's electron-withdrawing effect moderates reactivity.

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-decyl 4-methoxybenzoate |

| Sulfonation | H₂SO₄ (fuming) | 3-Sulfo-decyl 4-methoxybenzoate |

Mechanistic Insight :

Reduction Reactions

The ester moiety can be reduced to primary alcohols under strong reducing conditions.

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | 4-Methoxybenzyl alcohol + Decyl alcohol |

| Catalytic Hydrogenation | H₂, Pd/C | Not typically reactive (aromatic stability) |

Limitations :

-

Cyano groups in related compounds (e.g., cyclopropane tetracarbonitriles) are more reducible than esters.

Thermal Decomposition

At elevated temperatures (>200°C), decarboxylation and chain fragmentation occur.

| Condition | Major Products | Pathway |

|---|---|---|

| Pyrolysis | 4-Methoxybenzoic acid + Alkenes | β-scission of the decyl chain. |

Stability Profile

-

Thermal Stability : Stable below 150°C; decomposition observed at higher temperatures .

-

Photostability : Susceptible to UV-induced radical formation at the methoxy group .

Biological Interactions

Scientific Research Applications

Decyl 4-methoxybenzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.

Industry: Utilized in the formulation of cosmetics and personal care products as an emollient and fragrance ingredient.

Mechanism of Action

The mechanism of action of decyl 4-methoxybenzoate involves its interaction with biological membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Hydroxy Groups

Replacing the hydroxyl (-OH) group in decyl 4-hydroxybenzoate with a methoxy (-OCH3) group in decyl 4-methoxybenzoate significantly alters physicochemical properties:

- Lipophilicity: The methoxy group enhances lipophilicity due to reduced hydrogen bonding capacity compared to the hydroxyl group, making this compound more soluble in nonpolar solvents .

- Thermal Stability : In metal complexes (e.g., La, Ce, Pr), 4-methoxybenzoate ligands exhibit higher thermal stability than hydroxybenzoates. For example, lanthanide 4-methoxybenzoates decompose at temperatures exceeding 300°C, retaining crystallinity up to 200°C .

Ester Chain Length and Aromatic Substitution

- Decyl vs. Its reduced chain length compared to this compound likely decreases melting point and increases solubility in polar solvents .

- Ethoxyphenyl Derivatives : 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate (C18H16O7) introduces a methoxycarbonyloxy group, enhancing steric hindrance and reducing reactivity compared to simpler esters .

Coordination Chemistry and Ionic Character

In metal complexes (e.g., Mn, Ni, Cu), 4-methoxybenzoate ligands exhibit ionic bonding behavior. Infrared spectroscopy (IR) data show symmetrical and antisymmetrical carboxylate vibrations at ~1543 cm<sup>-1</sup> and ~1416 cm<sup>-1</sup>, respectively, with ionic character decreasing as metal atomic number increases (e.g., Mn > Cu) .

Data Table: Comparative Properties of Selected Benzoate Esters

*Theoretical data inferred from analogs.

Research Findings and Implications

- Industrial Relevance: Enhanced lipophilicity makes this compound a candidate for nonpolar solvent-based formulations, contrasting with hydroxybenzoates used in hydrophilic matrices .

- Analytical Challenges : Differentiation of methoxybenzoates from analogs requires advanced techniques like IR spectroscopy and X-ray diffractometry, as seen in metal-complex studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.